Apterin
Overview
Description
Apterin is a natural coumarin compound found in several plants . It is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica .
Synthesis Analysis
Apterin has been shown to inhibit protein synthesis by binding to tubule cells, which are necessary for the reabsorption of water and solutes in the kidney . The molecular docking analysis suggests that apterin binds to the enzyme 5-caffeoylquinic acid, which is involved in the synthesis of phenolic acids and coumarins . The 3-o-caffeoylquinic acid can be converted into 5-caffeoylquinic acid by enzymes such as caffeate O-methyltransferase (COMT) .Molecular Structure Analysis
The molecular formula of Apterin is C20H24O10 . Its average mass is 424.399 Da and its monoisotopic mass is 424.136932 Da . It has 7 defined stereocentres .Physical And Chemical Properties Analysis
Apterin is a powder with a molecular weight of 424.4 g/mol . Its density is 1.6±0.1 g/cm3 . The InChI Key is ALEQYOXVXJKFOM-KTZZUYPUSA-N .Scientific Research Applications
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Microbial Synthesis of Modified Monoterpene Indole Alkaloid
- Field : Synthetic Biology
- Application Summary : Apterin, a type of pterin, has been used in the microbial synthesis of a modified monoterpene indole alkaloid . This process allows for the rapid and scalable production of complex monoterpene indole alkaloids (MIAs) and MIA analogues for therapeutic use .
- Methods : The yeast Saccharomyces cerevisiae was engineered for the high-level synthesis of tetrahydrobiopterin to mono-oxidize tryptophan to 5-hydroxytryptophan . After decarboxylation to serotonin, it is coupled to exogenously fed secologanin to produce 10-hydroxystrictosidine in an eight-enzyme pathway .
- Results : This work resulted in the first microbial synthesis of a modified alkaloid, the first production of tetrahydrobiopterin in yeast, and the first use of a pterin-dependent mono-oxidation strategy for the synthesis of L-DOPA .
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Isolation from Plant Roots
- Field : Botany
- Application Summary : Apterin is a furanocoumarin and the glucoside of vaginol . It has been isolated from the root of plants in the family Apiaceae such as members of the genus Angelica, including the garden angelica and Zizia aptera .
- Methods : The isolation process typically involves extraction from the plant roots, followed by various purification steps .
- Results : The isolation of Apterin from these plants has contributed to our understanding of plant biochemistry and could potentially have applications in medicine or agriculture .
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Adipogenesis Accumulating Activity
- Field : Medicinal Chemistry
- Application Summary : Apterin has been found to have adipogenesis accumulating activity in 3T3-L1 cells . This suggests that Apterin might possess antidiabetic activity in vivo .
- Methods : The adipogenesis accumulating activity was assayed in 3T3-L1 cells . Compound 2 (6″- β - d -glucopyranosyl-apterin) could potently accelerate the accumulation of triglycerides (TG) in 3T3-L1 adipocytes .
- Results : The TG concentrations were 15.6±2.3%, 26.8±1.8%, and 35.6±2.6% higher than those of the control group at the concentration of 3, 10, and 30 μM, respectively .
-
Microbial Synthesis of a Modified Monoterpene Indole Alkaloid
- Field : Synthetic Biology
- Application Summary : Apterin has been used in the microbial synthesis of a modified monoterpene indole alkaloid . This process allows for the rapid and scalable production of complex monoterpene indole alkaloids (MIAs) and MIA analogues for therapeutic use .
- Methods : The yeast Saccharomyces cerevisiae was engineered for the high-level synthesis of tetrahydrobiopterin to mono-oxidize tryptophan to 5-hydroxytryptophan . After decarboxylation to serotonin, it is coupled to exogenously fed secologanin to produce 10-hydroxystrictosidine in an eight-enzyme pathway .
- Results : This work resulted in the first microbial synthesis of a modified alkaloid, the first production of tetrahydrobiopterin in yeast, and the first use of a pterin-dependent mono-oxidation strategy for the synthesis of L-DOPA .
Safety And Hazards
Apterin should be handled with care to avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . It is recommended to use personal protective equipment and wear chemical impermeable gloves . In case of accidental ingestion, it is advised to rinse the mouth with water and seek immediate medical attention .
properties
IUPAC Name |
(8S,9R)-9-hydroxy-8-[2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropan-2-yl]-8,9-dihydrofuro[2,3-h]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-20(2,30-19-16(26)15(25)13(23)10(7-21)28-19)18-14(24)12-9(27-18)5-3-8-4-6-11(22)29-17(8)12/h3-6,10,13-16,18-19,21,23-26H,7H2,1-2H3/t10-,13-,14-,15+,16-,18+,19+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALEQYOXVXJKFOM-KTZZUYPUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1C(C2=C(O1)C=CC3=C2OC(=O)C=C3)O)OC4C(C(C(C(O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1[C@@H](C2=C(O1)C=CC3=C2OC(=O)C=C3)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726668 | |
Record name | 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Apterin | |
CAS RN |
53947-89-0 | |
Record name | 2-[(8S,9R)-9-Hydroxy-2-oxo-8,9-dihydro-2H-furo[2,3-h][1]benzopyran-8-yl]propan-2-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10726668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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